3-(3,5-Difluorophenoxy)aniline
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Overview
Description
3-(3,5-Difluorophenoxy)aniline is an organic compound characterized by the presence of a phenylamine group attached to a difluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenoxy)aniline typically involves the reaction of 3,5-difluorophenol with aniline under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the aniline, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Chlorine, bromine, halogenating agents
Major Products Formed
Oxidation: Quinones
Reduction: Reduced amine derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
3-(3,5-Difluorophenoxy)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluorophenol
- 3,5-Difluorophenylboronic acid
- 3,5-Difluorophenylpropionic acid
Uniqueness
3-(3,5-Difluorophenoxy)aniline is unique due to the presence of both the difluorophenoxy and phenylamine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specificity in certain reactions, making it valuable for specific applications in research and industry .
Properties
CAS No. |
887580-88-3 |
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Molecular Formula |
C12H9F2NO |
Molecular Weight |
221.2 g/mol |
IUPAC Name |
3-(3,5-difluorophenoxy)aniline |
InChI |
InChI=1S/C12H9F2NO/c13-8-4-9(14)6-12(5-8)16-11-3-1-2-10(15)7-11/h1-7H,15H2 |
InChI Key |
FWFSRUCDLHUJHX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC(=C2)F)F)N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC(=C2)F)F)N |
Origin of Product |
United States |
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